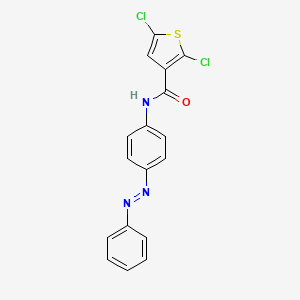![molecular formula C22H26ClN3O5S2 B2605842 N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216448-34-8](/img/structure/B2605842.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a methoxy group, a methylsulfonyl group, and a morpholinoethyl group, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of o-aminothiophenol with methoxybenzoic acid under acidic conditions. The resulting benzothiazole intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
The next step involves the introduction of the morpholinoethyl group through a nucleophilic substitution reaction. This is typically carried out by reacting the sulfonylated benzothiazole intermediate with 2-chloroethylmorpholine in the presence of a suitable solvent like dichloromethane. Finally, the benzamide moiety is introduced by reacting the intermediate with benzoyl chloride under basic conditions to yield the final product, which is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzamides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, potentially inhibiting the replication of cancer cells. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. Additionally, the sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity.
相似化合物的比较
Similar Compounds
- N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-piperidinoethyl)benzamide
- N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-dimethylaminoethyl)benzamide
Uniqueness
N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride stands out due to the presence of the morpholinoethyl group, which enhances its solubility and bioavailability compared to similar compounds. This unique feature makes it a more effective candidate for biological and medicinal applications, as it can more readily reach and interact with its molecular targets.
属性
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2.ClH/c1-29-17-5-8-20-19(15-17)23-22(31-20)25(10-9-24-11-13-30-14-12-24)21(26)16-3-6-18(7-4-16)32(2,27)28;/h3-8,15H,9-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCKFEQPLXUZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2605759.png)
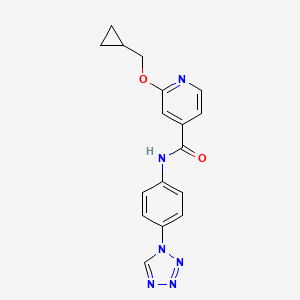
![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2605762.png)



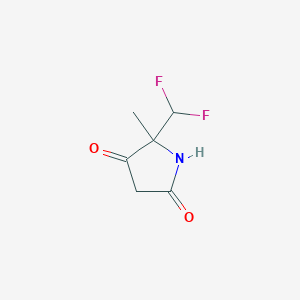
![2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2605770.png)

![N-[(4-Pyridin-4-yl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2605775.png)
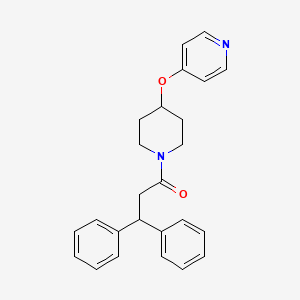
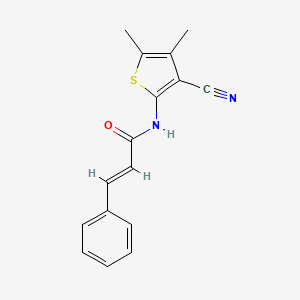
![2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL](/img/structure/B2605780.png)
